molecular formula C30H50O B082888 (3beta,5alpha)-4-Methylstigmasta-7,24(28)-dien-3-ol CAS No. 11040-28-1

(3beta,5alpha)-4-Methylstigmasta-7,24(28)-dien-3-ol

Cat. No. B082888
CAS RN: 11040-28-1
M. Wt: 426.7 g/mol
InChI Key: LPZCCMIISIBREI-GUPKAATASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3beta,5alpha)-4-Methylstigmasta-7,24(28)-dien-3-ol is a sterol compound that has been studied for its potential use in various scientific applications. This compound is commonly found in plants and has been shown to have significant biological activity.

Mechanism Of Action

The mechanism of action of (3beta,5alpha)-4-Methylstigmasta-7,24(28)-dien-3-ol is not fully understood, but it is thought to act through a variety of mechanisms. One proposed mechanism is through the inhibition of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation and cancer.

Biochemical And Physiological Effects

Studies have shown that (3beta,5alpha)-4-Methylstigmasta-7,24(28)-dien-3-ol has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as reduce inflammation and oxidative stress. Additionally, it has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of (3beta,5alpha)-4-Methylstigmasta-7,24(28)-dien-3-ol is its relatively low toxicity, making it a potentially safe and effective compound for use in lab experiments. However, its low solubility in water can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on (3beta,5alpha)-4-Methylstigmasta-7,24(28)-dien-3-ol. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of (3beta,5alpha)-4-Methylstigmasta-7,24(28)-dien-3-ol can be achieved through various methods, including chemical synthesis and extraction from plant sources. One common method involves the use of organic solvents to extract the compound from plant material, followed by purification and isolation.

Scientific Research Applications

(3beta,5alpha)-4-Methylstigmasta-7,24(28)-dien-3-ol has been extensively studied for its potential use in various scientific applications. One area of research has focused on its potential as an anti-inflammatory agent, with studies showing that it has significant anti-inflammatory activity in vitro. Other studies have investigated its potential as an anti-cancer agent, with promising results in preclinical models.

properties

CAS RN

11040-28-1

Product Name

(3beta,5alpha)-4-Methylstigmasta-7,24(28)-dien-3-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h8,11,19-21,24-28,31H,9-10,12-18H2,1-7H3/b22-8-/t20-,21?,24-,25+,26+,27+,28+,29-,30+/m1/s1

InChI Key

LPZCCMIISIBREI-GUPKAATASA-N

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4C)O)C)C)\C(C)C

SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C

Other CAS RN

11040-28-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.